3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound with the molecular formula C12H14O2S. It belongs to the class of chalcones, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated alcohols
Substitution: Various substituted chalcones and derivatives
Scientific Research Applications
3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-Ethoxy-1-(4-chlorophenyl)prop-2-en-1-one
- 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C12H14O2S |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14O2S/c1-3-14-9-8-12(13)10-4-6-11(15-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+ |
InChI Key |
NMOFYMNFAPTPHJ-CMDGGOBGSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(C=C1)SC |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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